2,2-Dimethylpropiophenone vs. Acetophenone: Divergent Product Distribution in Electrocarboxylation
In electrocarboxylation reactions, 2,2-dimethylpropiophenone yields a distinct set of products compared to acetophenone. While acetophenone produces substituted benzoic acids in ortho, para, and meta positions, the sterically hindered 2,2-dimethylpropiophenone yields only the meta-substituted benzoic acid along with a cyclohex-5-en-1,3-dicarboxylic acid derivative [1]. This demonstrates that the steric bulk of the tert-butyl group fundamentally alters the reaction pathway and product selectivity, a critical consideration for synthesis planning.
| Evidence Dimension | Electrocarboxylation product distribution |
|---|---|
| Target Compound Data | meta-substituted benzoic acid and cyclohex-5-en-1,3-dicarboxylic acid derivative |
| Comparator Or Baseline | Acetophenone: ortho-, para-, and meta-substituted benzoic acids |
| Quantified Difference | Qualitative difference in product types; elimination of ortho- and para-substitution pathways. |
| Conditions | Electrocarboxylation in N-methyl-2-pyrrolidone (NMP) using a diaphragmless cell with a carbon cathode and aluminum sacrificial anode. |
Why This Matters
This dictates which compound to procure when a specific carboxylated product is desired, as the steric hindrance in 2,2-dimethylpropiophenone provides a selective route unavailable with the simpler acetophenone scaffold.
- [1] Galia, A.; Scialdone, O.; Filardo, G. An Unexpected Ring Carboxylation in the Electrocarboxylation of Aromatic Ketones. Electrochimica Acta 2006, 51 (17), 3500–3505. View Source
